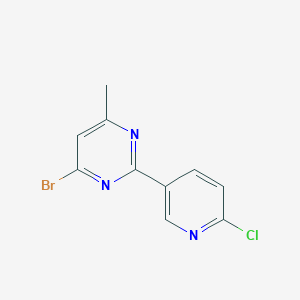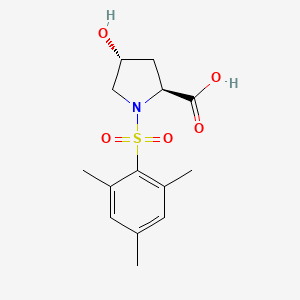
(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group and a mesitylsulfonyl group, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxy group at the 4-position of the pyrrolidine ring.
Mesitylsulfonylation: Attachment of the mesitylsulfonyl group to the nitrogen atom of the pyrrolidine ring.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The mesitylsulfonyl group can be reduced to a simpler sulfonyl group.
Substitution: The hydroxy and mesitylsulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the mesitylsulfonyl group may yield a simpler sulfonyl derivative.
Scientific Research Applications
(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and mesitylsulfonyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-hydroxy-1-(tosyl)pyrrolidine-2-carboxylic acid: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
(2S,4R)-4-hydroxy-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid: Features a benzenesulfonyl group.
Uniqueness
(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the mesitylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl derivatives. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C14H19NO5S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO5S/c1-8-4-9(2)13(10(3)5-8)21(19,20)15-7-11(16)6-12(15)14(17)18/h4-5,11-12,16H,6-7H2,1-3H3,(H,17,18)/t11-,12+/m1/s1 |
InChI Key |
GPKXJDJMUFBDBV-NEPJUHHUSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CC(CC2C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


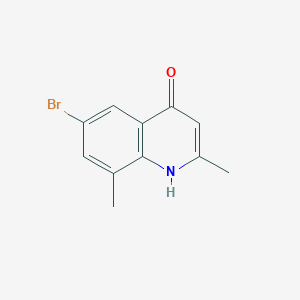

![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
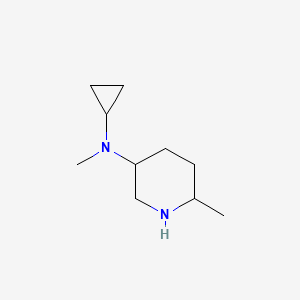


![Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171253.png)
![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)
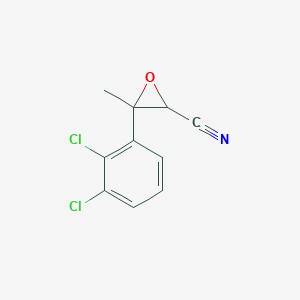
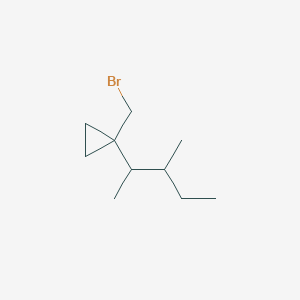
![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
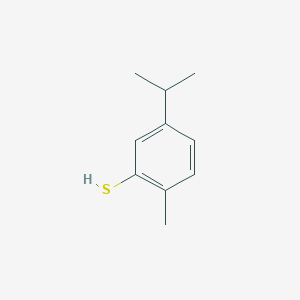
![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
